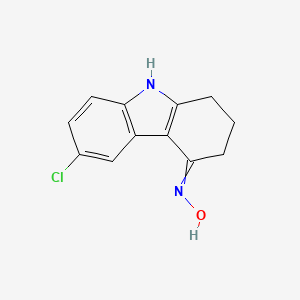

![molecular formula C23H27NO4 B11819898 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

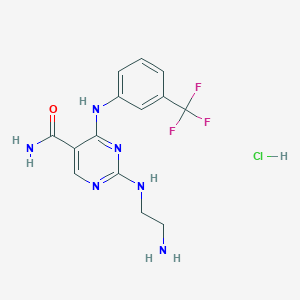

L’acide 2-[({[(9H-fluorén-9-yl)méthoxy]carbonyl}amino)méthyl]-4,4-diméthylpentanoïque est un composé synthétique souvent utilisé dans la synthèse peptidique. Il se caractérise par la présence d’un groupe fluorenylméthoxycarbonyle (Fmoc), qui est un groupe protecteur courant pour les amines en synthèse organique. Ce composé est particulièrement utile dans le domaine de la biochimie et de la biologie moléculaire en raison de sa stabilité et de sa réactivité.

Méthodes De Préparation

La synthèse de l’acide 2-[({[(9H-fluorén-9-yl)méthoxy]carbonyl}amino)méthyl]-4,4-diméthylpentanoïque implique généralement la protection du groupe amino par le groupe Fmoc. Cela peut être réalisé par réaction de l’amine avec le chlorure de fluorenylméthoxycarbonyle en présence d’une base telle que la triéthylamine. Les conditions réactionnelles impliquent généralement un solvant organique comme le dichlorométhane et sont réalisées à température ambiante .

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L’utilisation de synthétiseurs peptidiques automatisés est courante dans les milieux industriels pour rationaliser le processus de production.

Analyse Des Réactions Chimiques

L’acide 2-[({[(9H-fluorén-9-yl)méthoxy]carbonyl}amino)méthyl]-4,4-diméthylpentanoïque subit diverses réactions chimiques, notamment :

Déprotection : Le groupe Fmoc peut être éliminé dans des conditions basiques, généralement en utilisant de la pipéridine dans le diméthylformamide (DMF).

Réactions de couplage : Il peut participer à la formation de liaisons peptidiques par réactions avec des acides carboxyliques ou des esters activés.

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe Fmoc est remplacé par d’autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent la pipéridine pour la déprotection et les carbodiimides comme la dicyclohexylcarbodiimide (DCC) pour les réactions de couplage. Les principaux produits formés à partir de ces réactions sont des peptides ou des acides aminés modifiés .

Applications De Recherche Scientifique

L’acide 2-[({[(9H-fluorén-9-yl)méthoxy]carbonyl}amino)méthyl]-4,4-diméthylpentanoïque est largement utilisé en recherche scientifique, en particulier dans :

Synthèse peptidique : Il sert de brique de base pour la synthèse de peptides et de protéines.

Bioconjugaison : Le composé est utilisé pour attacher des peptides à d’autres molécules, telles que des colorants fluorescents ou des médicaments, pour diverses applications biologiques.

Développement de médicaments : Il est utilisé dans le développement de thérapies peptidiques et dans l’étude des interactions protéines-protéines.

Mécanisme D'action

Le mécanisme d’action de l’acide 2-[({[(9H-fluorén-9-yl)méthoxy]carbonyl}amino)méthyl]-4,4-diméthylpentanoïque implique principalement son rôle de groupe protecteur dans la synthèse peptidique. Le groupe Fmoc protège le groupe amino des réactions indésirables pendant le processus de synthèse. Une fois les réactions souhaitées terminées, le groupe Fmoc peut être éliminé sélectivement pour révéler l’amine libre, ce qui permet une fonctionnalisation ou un couplage ultérieur .

Comparaison Avec Des Composés Similaires

Des composés similaires à l’acide 2-[({[(9H-fluorén-9-yl)méthoxy]carbonyl}amino)méthyl]-4,4-diméthylpentanoïque comprennent :

Acides aminés protégés par Fmoc : Ces composés contiennent également le groupe Fmoc et sont utilisés dans la synthèse peptidique.

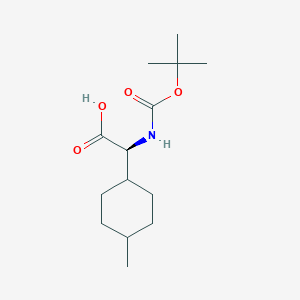

Acides aminés protégés par Boc : Ces composés utilisent le groupe tert-butyloxycarbonyle (Boc) comme groupe protecteur au lieu de Fmoc.

Acides aminés protégés par Cbz : Ces composés utilisent le groupe benzyloxycarbonyle (Cbz) comme groupe protecteur.

Le caractère unique de l’acide 2-[({[(9H-fluorén-9-yl)méthoxy]carbonyl}amino)méthyl]-4,4-diméthylpentanoïque réside dans sa structure spécifique, qui lui confère une stabilité et une facilité de déprotection dans des conditions douces, ce qui le rend très adapté à la synthèse peptidique automatisée .

Propriétés

Formule moléculaire |

C23H27NO4 |

|---|---|

Poids moléculaire |

381.5 g/mol |

Nom IUPAC |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C23H27NO4/c1-23(2,3)12-15(21(25)26)13-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26) |

Clé InChI |

YLTHBAOIBAYEHY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)

![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)

![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)

![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)